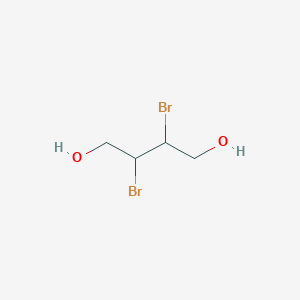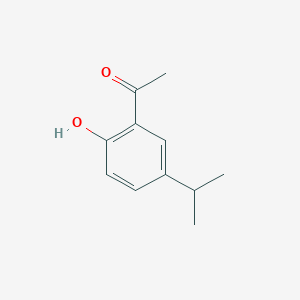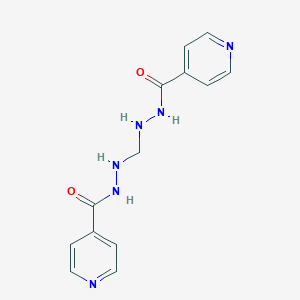
2,3-二溴-1,4-丁二醇
描述
2,3-Dibromo-1,4-butanediol is a chemical compound with the linear formula HOCH2CH(Br)CH(Br)CH2OH . It has a molecular weight of 247.91 .
Synthesis Analysis
The synthesis of 2,3-Dibromo-1,4-butanediol involves specific reactions . For instance, it reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-1,4-butanediol can be represented as HOCH2CH(Br)CH(Br)CH2OH . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
2,3-Dibromo-1,4-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .Physical And Chemical Properties Analysis
2,3-Dibromo-1,4-butanediol has a density of 2.1±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a flash point of 174.7±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用
生物生产和下游加工:
- 2,3-丁二醇在化学品的生物生产中具有应用。它可以通过生物方式生产,从发酵液中回收它的分离方法包括蒸发、蒸馏、膜过滤、渗透蒸发、离子交换色谱、液-液萃取和反应萃取 (Xiu 和 Zeng,2008)。
- 2,3-丁二醇的微生物生产因其广泛的工业应用而受到关注。菌株改良、底物交替和工艺开发等多种策略被用来提高生产效率和经济性 (Ji、Huang 和 Ouyang,2011)。
代谢工程以提高产量:
- 通过消除副产物形成和氧化还原再平衡,提高了酿酒酵母中 2,3-丁二醇的产量,从而提高了产率和生产力 (Kim 和 Hahn,2015)。
- 从废物和过量生物质中生物技术生产 2,3-丁二醇是传统化学合成的一种有吸引力的替代方法,在合成橡胶、增塑剂、熏蒸剂、防冻剂和燃料添加剂中都有应用 (Celińska 和 Grajek,2009)。
化学合成和催化:
- 已经对用于从 1,4-环氧赤藓糖选择性合成 1,4-丁二醇的高活性单金属铼催化剂的制备进行了研究。这涉及脱水和氢化等过程,突出了催化剂活性和流动性的重要性 (Wang、Tamura、Nakagawa 和 Tomishige,2019)。
结构和物理性质分析:
- 使用绝热压缩率测量和正电子湮灭方法对包括 1,4-丁二醇在内的丁二醇水溶液的结构进行了研究,提供了对水网络刚性和氢键特征的见解 (Jerie、Baranowski、Gliński 和 Orzechowski,1999)。
在能源和燃料中的应用:
- 可再生汽油、溶剂和燃料添加剂已从 2,3-丁二醇开发而来,其工艺包括选择性脱水以生产高辛烷值汽油和柴油氧合物 (Harvey、Merriman 和 Quintana,2016)。
安全和危害
作用机制
Mode of Action
The mode of action of 2,3-Dibromo-1,4-butanediol involves both intercalation and minor groove binding mode with DNA . This means the compound can insert itself between DNA base pairs (intercalation) and bind to the minor groove of the DNA helix. These interactions can lead to changes in the DNA structure and function, potentially affecting gene expression and protein synthesis.
Result of Action
Its ability to interact with dna suggests that it could potentially affect cellular processes such as dna replication, transcription, and translation . More research is needed to fully understand the molecular and cellular effects of this compound.
属性
IUPAC Name |
2,3-dibromobutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYNQEOLHRWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869065 | |
| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20163-90-0, 1947-58-6 | |
| Record name | 2,3-Dibromo-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20163-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediol, 2,3-dibromo-, (+,-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediol, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020163900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-(±)-2,3-dibromobutane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Butanediol, 2,3-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dibromo-1,4-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Dibromo-1,4-butanediol interact with cotton cellulose to improve crease resistance?
A1: 2,3-Dibromo-1,4-butanediol itself doesn't directly interact with cotton cellulose to enhance crease resistance. Instead, it acts as a precursor to butadiene diepoxide. The research demonstrates that treating cotton with 2,3-Dibromo-1,4-butanediol followed by specific dehydrohalogenation processes leads to the in situ formation of butadiene diepoxide within the cotton fabric []. This reactive epoxide then interacts with the hydroxyl groups of cellulose chains, forming crosslinks. These crosslinks increase the fabric's rigidity and thus improve both dry and wet crease resistance [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)

